molecular formula C23H23FN8O2 B14761274 ROMK inhibitor 25

ROMK inhibitor 25

Cat. No.: B14761274
M. Wt: 462.5 g/mol
InChI Key: XHSSYBXTQWHQSD-AVRDEDQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ROMK inhibitor 25 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions in controlled environments, followed by purification processes such as crystallization and chromatography .

Chemical Reactions Analysis

ROMK inhibitor 25 undergoes several types of chemical reactions, including:

The major products formed from these reactions include various derivatives of this compound, which can be further analyzed for their efficacy and safety .

Scientific Research Applications

ROMK inhibitor 25 has a wide range of scientific research applications, including:

Mechanism of Action

ROMK inhibitor 25 exerts its effects by selectively binding to the ROMK channel, blocking potassium ion transport. This inhibition disrupts the recycling of potassium ions, leading to decreased sodium reabsorption and increased sodium and water excretion. The molecular targets involved include the ROMK channel itself and associated proteins that regulate its activity .

Comparison with Similar Compounds

ROMK inhibitor 25 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:

Properties

Molecular Formula

C23H23FN8O2

Molecular Weight

462.5 g/mol

IUPAC Name

3-[(3R,9aS)-8-[2-[5-(tetrazol-1-yl)pyridin-2-yl]acetyl]-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-3-yl]-6-fluoro-2-methylbenzonitrile

InChI

InChI=1S/C23H23FN8O2/c1-15-19(4-5-21(24)20(15)9-25)22-12-30-6-7-31(11-18(30)13-34-22)23(33)8-16-2-3-17(10-26-16)32-14-27-28-29-32/h2-5,10,14,18,22H,6-8,11-13H2,1H3/t18-,22-/m0/s1

InChI Key

XHSSYBXTQWHQSD-AVRDEDQJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1C#N)F)[C@@H]2CN3CCN(C[C@H]3CO2)C(=O)CC4=NC=C(C=C4)N5C=NN=N5

Canonical SMILES

CC1=C(C=CC(=C1C#N)F)C2CN3CCN(CC3CO2)C(=O)CC4=NC=C(C=C4)N5C=NN=N5

Origin of Product

United States

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